Cadmium selenide sulfide

Catalog No.
S1893086
CAS No.
12214-12-9
M.F
Cd2SSe
M. Wt
335.9 g/mol
Availability
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Cadmium selenide sulfide

CAS Number

12214-12-9

Product Name

Cadmium selenide sulfide

IUPAC Name

cadmium(2+);selenium(2-);sulfide

Molecular Formula

Cd2SSe

Molecular Weight

335.9 g/mol

InChI

InChI=1S/2Cd.S.Se/q2*+2;2*-2

InChI Key

JLATXDOZXBEBJX-UHFFFAOYSA-N

SMILES

[S-2].[Se-2].[Cd+2].[Cd+2]

Canonical SMILES

[S-2].[Se-2].[Cd+2].[Cd+2]

The exact mass of the compound Cadmium selenide sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cadmium selenide sulfide is an inorganic compound with the chemical formula Cd2SeS\text{Cd}_2\text{SeS}. It is a member of the II-VI semiconductor family, which includes cadmium selenide and cadmium sulfide. This compound exhibits unique optical and electronic properties that make it valuable in various applications, particularly in optoelectronics and nanotechnology. Cadmium selenide sulfide can be synthesized in different crystalline forms, which influence its physical properties and potential uses.

In liquid solutions, promoting the formation of nanoparticles .
  • High-Temperature Pyrolysis: A method where volatile precursors are heated to high temperatures to facilitate reactions that yield cadmium selenide sulfide .
  • Aerosol Methods: Involves aerosolizing a mixture of cadmium and selenium precursors for reaction in a furnace environment.
  • These methods allow control over particle size and morphology, which are crucial for tailoring the material's properties for specific applications.

    The biological activity of cadmium selenide sulfide is an area of interest due to the toxicological implications of cadmium compounds. Cadmium is known for its toxicity, affecting various biological systems. Studies have shown that cadmium selenide sulfide can exhibit cytotoxic effects, with varying degrees of toxicity depending on its form and concentration. For instance, research indicates that the lethal dose (LD50) for cadmium sulfoselenides in animal studies ranges significantly, suggesting that the biological impact may differ based on specific structural characteristics .

    Cadmium selenide sulfide has several important applications:

    • Optoelectronics: Used in light-emitting diodes (LEDs), laser diodes, and photodetectors due to its semiconductor properties.
    • Solar Cells: Acts as a light-absorbing layer in thin-film solar cells.
    • Pigments: Employed as pigments in ceramics and plastics due to its vibrant colors.
    • Nanotechnology: Utilized in quantum dots for biological imaging and sensing applications.

    The versatility of cadmium selenide sulfide makes it a valuable material across various technological fields.

    Interaction studies of cadmium selenide sulfide often focus on its surface chemistry and ligand interactions. Research has indicated that the surface properties can be modified through ligand exchange processes, affecting stability and reactivity . Additionally, studies have explored how these interactions influence the biological activity and toxicity profiles of cadmium-based compounds .

    Cadmium selenide sulfide shares similarities with other compounds in the II-VI semiconductor family. Here are some comparable compounds:

    Compound NameFormulaUnique Features
    Cadmium SelenideCdSeN-type semiconductor; used in photodetectors
    Cadmium SulfideCdSWidely used as a pigment; less toxic than CdSe
    Zinc Cadmium SulfideZnCdSTunable bandgap; used in optoelectronic devices
    Cadmium TellurideCdTeHigh efficiency in solar cells; less toxic
    Cadmium SulfoselenidesCdSxSe1-xColor variation based on composition; used as pigments

    Cadmium selenide sulfide is unique due to its specific combination of selenium and sulfur, which allows it to exhibit distinct optical properties not found in other similar compounds. Its synthesis methods also enable precise control over its characteristics, making it suitable for specialized applications.

    Colloidal Synthesis Approaches

    Colloidal synthesis represents the predominant methodology for preparing cadmium selenide sulfide nanostructures with controlled optical and electronic properties [1]. These approaches enable the formation of ternary alloyed chalcogenides through carefully controlled nucleation and growth processes in solution-phase environments [2]. The fundamental principle underlying colloidal synthesis involves the thermal decomposition of organometallic precursors in the presence of coordinating ligands, which serve to control particle size, shape, and surface chemistry [3] [4].

    The formation of cadmium selenide sulfide through colloidal methods proceeds via a multi-step mechanism involving precursor conversion, nucleation, and subsequent growth phases [4] [5]. Initial precursor conversion rates directly influence the final number of nanocrystals and thus control particle size distributions [4]. Research demonstrates that precursor conversion limits the rate of nanocrystal nucleation and growth, with initial conversion rates depending linearly on precursor concentrations [4].

    Hot-Injection Techniques for Ternary Chalcogenides

    Hot-injection synthesis represents a highly efficient methodology for preparing cadmium selenide sulfide nanostructures with exceptional luminescence properties [1] [6]. This organometallic high-temperature colloidal method typically involves three critical steps that collectively determine the final nanostructure characteristics [1].

    The first step requires preparation of a cadmium precursor at elevated temperatures under inert gas flow, typically employing organic solvents [1]. Cadmium oleate, formed from cadmium oxide and oleic acid, serves as the most commonly utilized cadmium source due to its thermal stability and controlled reactivity [6] [7]. The second step involves preparation of a selenium and sulfur mixed precursor solution with precisely controlled molar ratios [1]. Different selenium and sulfur precursors enable tuning of internal structures within cadmium selenide sulfide nanostructures [1] [8].

    The third and most critical step encompasses rapid injection of the freshly prepared selenium and sulfur mixed precursor into the hot cadmium precursor under vigorous stirring [1]. Controlling reaction time and temperature parameters during this phase enables formation of cadmium selenide sulfide nanostructures with diverse morphologies and properties [1].

    Table 1: Hot-Injection Synthesis Parameters for Cadmium Selenide Sulfide Nanostructures

    Nanostructure TypeCadmium PrecursorChalcogenide PrecursorsTemperature (°C)Reaction TimeQuantum YieldCrystal StructureReference
    Quantum DotsCadmium oxide + oleic acidTrioctylphosphine selenide + trioctylphosphine sulfide30010 seconds - 4 minutes85%Not specified [6]
    NanocrystalsCadmium oxide + oleic acidTri-n-butylphosphine selenide + tri-n-butylphosphine sulfide315<15 minutes1-30%Zinc blende [1]
    Quantum DotsCadmium acetate + oleic acidTrioctylphosphine selenide + trioctylphosphine sulfide230-300Variable30-80%Wurtzite or zinc blende [1]
    NanorodsCadmium oxide + octadecylphosphonic acidTrioctylphosphine oxide selenide + trioctylphosphine oxide sulfide315VariableNot specifiedWurtzite [1]

    The choice of precursors significantly influences the formation kinetics and final nanostructure properties [9] [10]. Phosphine-chalcogenide precursor reactivity increases in the order: hexaethylphosphorustriamide < trioctylphosphine < tributylphosphine < diphenylpropylphosphine < triphenylphosphite for both selenide and sulfide forms [10]. For any given phosphine, the selenide form consistently exhibits higher reactivity than the corresponding sulfide [10].

    Precursor reactivity ratios fundamentally control the compositional distribution within cadmium selenide sulfide nanocrystals [9]. When relative precursor reactivity ratios remain below 10, alloyed compositions result, while larger reactivity differences lead to abrupt interfaces resembling core-shell architectures [9]. This phenomenon enables precise control over nanocrystal microstructure through judicious selection of precursor combinations [9].

    Temperature control during hot-injection synthesis critically affects nucleation and growth dynamics [11] [12]. Microwave-enhanced synthesis demonstrates that holding temperatures between 170°C and 240°C achieve the highest monodispersity while avoiding confounding effects such as wide-spectrum photoluminescence and bulk precipitation [11]. Lower reaction temperatures facilitate anisotropic growth of crystals, enabling formation of high-yield cadmium selenide ring-shaped and tribulus-shaped nanocrystals with branched surface morphologies [13].

    Solvothermal and Hydrothermal Routes

    Solvothermal and hydrothermal synthesis methodologies provide alternative pathways for cadmium selenide sulfide formation under milder temperature conditions compared to hot-injection techniques [14] [15]. These approaches utilize sealed reactor systems under elevated temperature and pressure conditions to dissolve poorly soluble reactants in organic or aqueous media [1].

    Hydrothermal synthesis employs high-temperature liquid water as an environmentally benign reaction medium [15]. Research demonstrates that quantum yield values for base case nanocrystals reach 1.5%, with enhancement to approximately 7% through addition of cadmium sulfide shell layers [15]. The mean nanocrystal size increases with increasing reaction time, temperature, stabilizer concentration, and cadmium to selenium molar ratio, while decreasing with increasing pH values [15].

    Activation energy calculations for cadmium selenide growth in high-temperature water yield values of 0.48 ± 0.06 electron volts per molecule from red-shift rate methods and 0.42 ± 0.08 electron volts per molecule using reaction completion times [15]. These values remain lower compared to organic-based systems, possibly due to less bulky cadmium complex formation [15]. Kinetics analysis indicates that synthesis in high-temperature water can be both reaction-controlled and diffusion-controlled [15].

    Solvothermal routes utilizing ethylenediamine as solvent enable formation of one-dimensional cadmium selenide sulfide nanostructures [1]. Ethylenediamine functions as a protophilic base solvent and bidentate ligand containing two nitrogen-chelating atoms, playing a crucial role in nanowire formation [1]. Complex ion formation between cadmium and ethylenediamine occurs during the solvothermal process, with formation mechanisms potentially related to nitrogen-chelating effects and hydrogen bonding interactions [1].

    Table 2: Solvothermal and Hydrothermal Synthesis Conditions

    Synthesis MethodSolvent SystemTemperature Range (°C)Pressure ConditionsReaction TimeProduct MorphologyReference
    HydrothermalHigh-temperature water200-350Autogenous1-24 hoursQuantum dots [14] [15]
    SolvothermalEthylenediamine180-200Sealed autoclave12 hoursNanowires [1]
    SolvothermalEthylenediamine120-140Sealed autoclave10 hoursNanorods [1]
    Microwave-assistedAqueous solution130-260Atmospheric5-60 minutesQuantum dots [1]

    Microwave irradiation provides a rapid synthesis alternative that creates molecular friction and collision at elevated temperatures to decompose chemical precursors [1]. This methodology typically employs aqueous phase reactions utilizing microwave digestion systems equipped with specialized vessels [1]. Formation mechanisms under microwave irradiation involve initial cadmium selenide monomer nucleation and growth, followed by sulfur incorporation as mercaptopropionic acid decomposes at higher temperatures [1].

    The resulting nanostructures from microwave synthesis typically exhibit gradient internal structures with cadmium selenide-rich cores and cadmium sulfide-rich shells [1]. This compositional gradient arises from differential reactivity rates between selenium and sulfur with cadmium during the synthesis process [1]. Microwave synthesis demonstrates significant advantages in terms of speed, simplicity, and energy efficiency compared to conventional hydrothermal approaches [1].

    Phase-Controlled Growth Mechanisms

    Phase-controlled growth in cadmium selenide sulfide synthesis involves precise manipulation of crystallization dynamics to achieve desired structural polymorphs and compositional distributions [16] [17]. The fundamental challenge lies in controlling the transition from initially formed magic-sized clusters to continuously growing nanocrystals while maintaining compositional uniformity [18].

    Crystal phase selection in cadmium selenide sulfide systems depends on multiple factors including temperature, precursor concentration, ligand chemistry, and reaction kinetics [16] [19]. Three primary crystalline forms exist: wurtzite (hexagonal), sphalerite (cubic), and rock-salt (cubic) structures [20]. The sphalerite structure remains unstable and converts to wurtzite upon moderate heating, with transitions beginning around 130°C and completing within one day at 700°C [20].

    Table 3: Crystal Phase Characteristics of Cadmium Selenide Sulfide

    Crystal StructureSpace GroupLattice ParametersStability RangeTransition TemperatureReference
    Wurtzite (hexagonal)P63mca = 4.13-4.30 Å, c = 6.72-6.99 ÅThermodynamically stable>130°C [20] [19]
    Sphalerite (cubic)F-43ma = 5.82-6.05 ÅMetastable<130°C [20] [19]
    Rock-salt (cubic)Fm-3mVariableHigh pressure only>2 GPa [20]

    Compositional control during phase-controlled growth requires careful balance of precursor reactivity rates [9] [3]. Research demonstrates that simultaneous injection of sulfide and selenide precursors into cadmium oleate solutions at 240°C enables precise control over composition and microstructure [9]. The relative reactivity ratios between sulfur and selenium precursors determine whether alloyed or core-shell architectures develop [9].

    Lattice parameter variations in cadmium selenide sulfide alloys follow Vegard's law, exhibiting linear dependence on composition [19]. For the wurtzite structure, lattice parameter a varies as a(x) = 4.168 + 0.16x, while parameter c follows c(x) = 6.716 + 0.27x, where x represents the mole fraction of cadmium sulfide [19]. The axial ratio c/a can be expressed as c/a = 1.6238 + 0.007x [19].

    Temperature-dependent growth kinetics reveal distinct phases during nanocrystal formation [21]. Initial rapid growth occurs linearly regardless of cadmium to selenium molar ratios until approximately 60 seconds, followed by essential growth rate decrease [21]. Subsequent growth exhibits two-stage kinetics consisting of rapid growth within approximately 30 minutes and slow growth extending up to 10 hours [21].

    Magic-sized cluster formation and stability critically influence phase-controlled growth outcomes [18]. These thermodynamically metastable states occupy local minima in size-dependent nanocrystal solubility curves [18]. At elevated synthesis temperatures, thermal driving forces readily overcome magic-sized cluster energy barriers to enter continuous crystal growth phases [18]. Lower reaction temperatures require alternative destabilization mechanisms through ligand chemistry modifications [18].

    Ligand Chemistry and Surface Passivation Strategies

    Ligand chemistry plays a fundamental role in determining the structural, optical, and electronic properties of cadmium selenide sulfide nanostructures [22] [23]. Surface ligands serve multiple critical functions including growth control during synthesis, colloidal stabilization, surface passivation of dangling bonds, and enabling post-synthetic functionalization [23] [24].

    The most commonly employed ligands in cadmium selenide sulfide synthesis include oleic acid, trioctylphosphine, trioctylphosphine oxide, and various phosphonic acids [22] [25]. Oleic acid functions as both a coordinating ligand and solvent, forming cadmium oleate complexes that serve as reactive precursors [22]. Research demonstrates that every oleic acid ligand participates in dynamic exchange processes, with bound ligands existing as oleate ions rather than oleic acid molecules [22].

    Table 4: Common Ligand Systems for Cadmium Selenide Sulfide Synthesis

    Ligand ClassRepresentative ExamplesBinding ModePrimary FunctionExchange KineticsReference
    Carboxylic acidsOleic acid, octanoic acidCarboxylateGrowth control, stabilizationReversible equilibrium [22] [23]
    PhosphinesTrioctylphosphine, tributylphosphinePhosphorus coordinationPrecursor solubilizationIrreversible [10] [26]
    Phosphonic acidsOctadecylphosphonic acidPhosphonateStrong surface bindingIrreversible [25] [23]
    ThiolsDodecanethiol, mercaptoacetic acidSulfur coordinationSurface modificationIrreversible [23] [27]
    AminesOleylamine, hexadecylamineNitrogen coordinationpH control, passivationVariable [28]

    Quantitative ligand exchange studies reveal distinct thermodynamic and kinetic behaviors for different ligand classes [23] [24]. Carboxylic acid exchanges occur through equilibrium processes solely between surface-bound ligands, with undec-10-enoic acid exhibiting an exchange equilibrium constant of 0.83 relative to oleate [23]. Phosphonic acid and thiol-terminated ligands irreversibly displace native oleate ligands through mechanisms that alter surface metal atoms [23].

    Surface passivation mechanisms involve formation of near-monolayer structures that reduce mid-gap surface states [29]. Effective passivation requires removal of surface oxidation followed by treatment with chalcogen species to form chalcogen-semiconductor interfaces [29]. Subsequent contact with metals forming low solubility chalcogenides creates stable metal-chalcogen-semiconductor passivating layers [29].

    Cysteine-based ligand systems demonstrate sophisticated binding modes involving multiple functional groups [30]. Solid-state nuclear magnetic resonance studies reveal that approximately 43% of cysteine complexes exhibit both sulfur-cadmium and nitrogen-cadmium bonds, while the remaining 57% maintain only sulfur-cadmium interactions [30]. Carboxylate groups bind to sodium counter-ions rather than directly coordinating to cadmium surface atoms [30].

    Phosphonic acid binding to cadmium selenide surfaces occurs through hydrogen phosphonate coordination with 1:1 stoichiometry during oleic acid exchange reactions [25]. Both stoichiometry of exchange interactions and ratios between cadmium surface excess and ligand density indicate specific binding modes that differ from simple displacement mechanisms [25].

    Thermodynamic characterization of ligand exchange reveals enthalpy-entropy compensation behavior with increased reaction exothermicity for longer alkyl chains [24]. This phenomenon reflects length-dependent interchain interactions and organizational effects of bound ligands on nanocrystal surfaces [24]. Reaction spontaneity increases with decreasing nanocrystal size due to enhanced surface reactivity [24].

    The selection of appropriate stabilizing agents critically impacts quantum dot fate and fundamental properties [27]. Mercaptoethanol, mercaptoacetic acid, and cysteamine represent commonly employed capping agents with distinct effects on physicochemical characteristics [27]. Mercaptoacetic acid demonstrates superior crystal lattice formation, smaller particle sizes, and significant quantum yields compared to alternative capping agents [27].

    The structural characterization of cadmium selenide sulfide compounds reveals distinct crystallographic properties that depend on the selenium to sulfur ratio. X-ray diffraction analysis confirms that cadmium selenide sulfide maintains the hexagonal wurtzite crystal structure across various stoichiometric compositions [1] [2]. The lattice parameters exhibit systematic variations with composition, following Vegard's law behavior where both the a and c lattice parameters increase linearly with increasing selenium content [2].

    For pure cadmium sulfide, the lattice parameters are a = 4.13 Å and c = 6.75 Å, while cadmium selenide exhibits larger values of a = 4.298 Å and c = 7.004 Å [2] [3]. Intermediate compositions such as cadmium selenide sulfide with selenium fraction x = 0.5 show intermediate lattice parameters of a = 4.21 Å and c = 6.855 Å [2]. The c/a ratio remains relatively constant around 1.625-1.631 across all compositions, indicating preservation of the wurtzite structure geometry [2].

    The powder X-ray diffraction patterns exhibit characteristic reflections at specific 2θ values corresponding to the (100), (002), (101), (102), (110), (103), (200), (112), and (201) planes of the hexagonal wurtzite structure [4] [5]. The peak positions shift systematically with composition, with selenium-rich compounds showing reflections at lower 2θ values due to larger d-spacings [2].

    Williamson-Hall and Halder-Wagner Models

    The Williamson-Hall analysis provides comprehensive information about crystallite size and lattice strain in cadmium selenide sulfide nanoparticles [4] [5]. For cadmium selenide nanoparticles, the average crystallite size determined by the Williamson-Hall method is approximately 36 nm, with microstrain values of 2.3 × 10⁻³ [5]. In contrast, cadmium sulfide nanoparticles exhibit smaller crystallite sizes of 18.2 nm but higher microstrain of 5.2 × 10⁻³ [4].

    The Williamson-Hall uniform deformation model relates peak broadening (β) to crystallite size (D) and strain (ε) according to the equation: βcosθ = kλ/D + 4εsinθ, where k is the shape factor, λ is the X-ray wavelength, and θ is the diffraction angle [4] [5]. Different models including uniform deformation, uniform deformation stress, and uniform deformation energy density have been applied to determine elastic parameters [4].

    The Halder-Wagner method provides an alternative approach for size-strain analysis through the relationship: (βcosθ/λ)² = (K/D²) + (ε²sinθ/λ)², where K is a constant [5]. This method often yields slightly different values compared to Williamson-Hall analysis, with cadmium selenide nanoparticles showing crystallite sizes of 35.8 nm and strain values of 2.1 × 10⁻³ [5].

    Dislocation density calculations from both methods reveal values in the range of 0.77-2.12 × 10¹⁴ cm⁻², with higher dislocation densities observed in cadmium sulfide compared to cadmium selenide [4] [5]. The energy density values range from 0.52 to 1.71 kJ/m³, indicating varying degrees of lattice distortion [5].

    Electron Microscopy Techniques

    High-resolution transmission electron microscopy and scanning transmission electron microscopy provide detailed morphological and structural information about cadmium selenide sulfide nanostructures [6] [7] [8]. These techniques reveal the formation of well-defined core-shell architectures and quantum confinement effects in nanocrystalline samples.

    HRTEM Imaging of Quantum Confinement Effects

    High-resolution transmission electron microscopy demonstrates strong quantum confinement effects in cadmium selenide sulfide nanostructures, particularly in core-shell configurations [6] [9] [10]. HRTEM images reveal nearly monodisperse nanocrystals with sizes ranging from 2.5 to 9.2 nm, exhibiting clear lattice fringes corresponding to the wurtzite crystal structure [9].

    The quantum confinement effect manifests as a size-dependent shift in optical properties, with smaller nanocrystals exhibiting larger band gaps due to spatial confinement of charge carriers [6] [10]. For cadmium selenide sulfide quantum dots with core sizes of 2.5 nm, the band gap increases to 2.78 eV, significantly higher than the bulk value of 1.74 eV for cadmium selenide [6].

    HRTEM analysis of core-shell structures reveals epitaxial growth relationships between the core and shell materials [10] [11]. The interface between cadmium selenide cores and cadmium sulfide shells shows minimal lattice mismatch, enabling coherent growth with preservation of crystalline quality [11]. Shell thickness measurements from HRTEM images range from 0.8 to 2.2 nm, corresponding to 2-8 monolayers of cadmium sulfide [11].

    The morphology of cadmium selenide sulfide nanostructures varies from spherical quantum dots to elongated nanorods depending on synthesis conditions [12] [10]. HRTEM imaging reveals anisotropic growth patterns with preferential elongation along the [4] crystallographic direction in rod-like structures [13].

    Cross-Sectional STEM Analysis

    Scanning transmission electron microscopy in cross-sectional geometry provides detailed insights into the internal structure and composition distribution of cadmium selenide sulfide heterostructures [7] [8]. Cross-sectional STEM analysis reveals the three-dimensional architecture of core-shell quantum dots and confirms the chemical distribution of constituent elements [7].

    Energy-dispersive X-ray spectroscopy mapping in STEM mode demonstrates the spatial distribution of cadmium, selenium, and sulfur within individual nanostructures [13] [14]. The elemental maps confirm alloy-free composition modulation in axial heterostructures, with distinct regions of cadmium selenide and cadmium sulfide [13].

    Cross-sectional analysis reveals shell uniformity variations in core-shell quantum dots, with some samples showing anisotropic shell distribution [7]. The shell thickness varies around the nanocrystal perimeter, reflecting differences in chemical activity of different crystal facets [7]. This non-uniformity affects surface passivation efficiency and optical properties [7].

    Strain analysis from cross-sectional STEM images indicates lattice deformation at core-shell interfaces due to lattice parameter differences between cadmium selenide and cadmium sulfide [8]. The strain fields extend several nanometers from the interface and influence the electronic band structure [8].

    Spectroscopic Verification of Stoichiometry

    Multiple spectroscopic techniques provide quantitative determination of elemental composition and stoichiometry in cadmium selenide sulfide compounds [15] [16] [17]. X-ray photoelectron spectroscopy, energy-dispersive X-ray spectroscopy, and electron energy loss spectroscopy offer complementary approaches for compositional analysis.

    X-ray photoelectron spectroscopy analysis reveals characteristic binding energies for cadmium 3d, selenium 3d, and sulfur 2p electrons, enabling quantitative determination of elemental ratios [16] [17]. The selenium 3s and sulfur 2s peaks, both appearing near 230 eV binding energy, require careful deconvolution for accurate analysis [17]. Signal subtraction techniques have been developed to separate these overlapping peaks with improved precision [17].

    Energy-dispersive X-ray spectroscopy provides rapid elemental analysis with spatial resolution capabilities when coupled with electron microscopy [13] [14]. EDX analysis of cadmium selenide sulfide quantum dots reveals atomic percentages of approximately 44% cadmium, 34% selenium, and 22% sulfur, corresponding to a stoichiometry of CdSe₀.₆₁S₀.₃₉ [14].

    Inductively coupled plasma optical emission spectrometry offers the highest accuracy for bulk compositional analysis [18]. ICP-OES measurements confirm the stoichiometric ratios determined by surface-sensitive techniques, with typical compositions ranging from CdSe₀.₅₆S₀.₄₄ to CdSe₀.₆₁S₀.₃₉ depending on synthesis conditions [18].

    Electron energy loss spectroscopy provides element-specific information with high spatial resolution in transmission electron microscopy [7] [17]. EELS analysis focuses on the selenium L-edge and sulfur L-edge transitions, revealing local compositional variations within individual nanostructures [7]. The technique demonstrates sensitivity to surface composition changes and interface effects in core-shell architectures [17].

    GHS Hazard Statements

    H302: Harmful if swallowed [Warning Acute toxicity, oral];
    H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
    H350: May cause cancer [Danger Carcinogenicity];
    H361fd: Suspected of damaging fertility;
    Suspected of damaging the unborn child [Warning Reproductive toxicity];
    H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    12626-36-7
    12214-12-9
    11112-63-3

    General Manufacturing Information

    Cadmium selenide sulfide (Cd2SeS): ACTIVE

    Dates

    Last modified: 07-21-2023

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